Quinoline-2,6-diamine Quinoline-2,6-diamine
Brand Name: Vulcanchem
CAS No.: 855837-85-3
VCID: VC3755483
InChI: InChI=1S/C9H9N3/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,10H2,(H2,11,12)
SMILES: C1=CC2=C(C=CC(=N2)N)C=C1N
Molecular Formula: C9H9N3
Molecular Weight: 159.19 g/mol

Quinoline-2,6-diamine

CAS No.: 855837-85-3

Cat. No.: VC3755483

Molecular Formula: C9H9N3

Molecular Weight: 159.19 g/mol

* For research use only. Not for human or veterinary use.

Quinoline-2,6-diamine - 855837-85-3

Specification

CAS No. 855837-85-3
Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
IUPAC Name quinoline-2,6-diamine
Standard InChI InChI=1S/C9H9N3/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,10H2,(H2,11,12)
Standard InChI Key WECFWBJFIOOXPR-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=N2)N)C=C1N
Canonical SMILES C1=CC2=C(C=CC(=N2)N)C=C1N

Introduction

Chemical Identity and Structure

Quinoline-2,6-diamine consists of a quinoline backbone (a fused ring system comprising a benzene ring and a pyridine ring) with amino (-NH2) groups attached at the 2 and 6 positions. This unique structural arrangement confers distinct chemical reactivity and functional characteristics to the molecule .

Identification Parameters

The compound is characterized by the following identification parameters:

ParameterValue
Chemical FormulaC₉H₉N₃
Molecular Weight159.19 g/mol
CAS Registry Number855837-85-3
IUPAC NameQuinoline-2,6-diamine
Common Synonyms2,6-Quinolinediamine
Melting Point218-219°C
Physical StatePowder
InChI1S/C9H9N3/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,10H2,(H2,11,12)
InChI KeyWECFWBJFIOOXPR-UHFFFAOYSA-N

The structure features two amino groups strategically positioned on the quinoline system: one on the pyridine portion (position 2) and the other on the benzene portion (position 6). This arrangement provides multiple sites for hydrogen bonding, nucleophilic reactivity, and further chemical modifications .

Physical and Chemical Properties

Physical Properties

Quinoline-2,6-diamine typically exists as a solid powder at ambient temperature. While comprehensive solubility data is limited in the available research, the compound likely exhibits behavior similar to other aromatic amines, with moderate solubility in organic solvents such as alcohols, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). The presence of two amino groups would likely enhance its solubility in polar solvents and acidic aqueous solutions through protonation mechanisms .

Chemical Reactivity

The chemical reactivity of Quinoline-2,6-diamine is largely influenced by the following structural features:

  • The electron-rich quinoline core, which can undergo electrophilic aromatic substitution reactions

  • The primary amino groups, which act as nucleophiles in various transformations

  • The nitrogen atom in the quinoline ring, which can participate in coordination chemistry

The compound can potentially participate in numerous chemical reactions including:

  • Acylation and alkylation reactions at the amino groups

  • Diazotization reactions to form diazonium salts

  • Nucleophilic substitution reactions

  • Condensation reactions with carbonyls to form imines

  • Complexation with metal ions through the nitrogen atoms

Applications in Synthetic Chemistry

As a Building Block in Organic Synthesis

Quinoline-2,6-diamine represents a valuable bifunctional building block for organic synthesis due to the presence of two amino groups on the quinoline core. Potential synthetic applications include:

  • Precursor for the synthesis of more complex heterocyclic systems

  • Starting material for the preparation of quinoline-based ligands

  • Component in the synthesis of extended aromatic systems

  • Intermediate in the preparation of biologically active compounds

Materials Science Applications

Quinoline derivatives have demonstrated utility in various materials science applications. The unique structural features of Quinoline-2,6-diamine suggest potential applications in:

  • Development of fluorescent materials and sensors

  • Preparation of quinoline-tagged fluorescent organic probes for sensing nitroaromatic compounds

  • Components in dyeing processes

  • Precursors for materials with special electronic properties

Comparison with Related Diaminoquinolines

Several diaminoquinoline isomers exist, differing in the positioning of the amino groups on the quinoline scaffold. This positional variation leads to distinct physical, chemical, and potentially biological properties.

CompoundCAS NumberStructural CharacteristicsNotable Differences
Quinoline-2,6-diamine855837-85-3Amino groups at positions 2 and 6Amino groups on both rings of the quinoline system
Quinoline-2,3-diamine78105-39-2Amino groups at positions 2 and 3Adjacent amino groups on the pyridine portion
Quinoline-5,6-diamine42143-23-7Amino groups at positions 5 and 6Adjacent amino groups on the benzene portion
3-(2-Morpholin-4-ylethyl)quinoline-2,6-diamineN/AAdditional morpholin-4-ylethyl group at position 3More complex derivative with additional functionality

These structural variations lead to different electronic distributions, reactivity patterns, and potential applications in medicinal chemistry and materials science .

Hazard CategoryClassification
GHS PictogramGHS07 (Warning)
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary MeasuresP261, P264, P270, P271, P280 (Avoid breathing dust/fumes, wear protective equipment)
P301+P312, P302+P352, P304+P340, P305+P351+P338 (Response measures)
P403+P233, P405, P501 (Storage and disposal)

Proper laboratory safety protocols should be followed when handling this compound, including the use of appropriate personal protective equipment and adequate ventilation .

Current Research Directions and Future Perspectives

While specific research focusing solely on Quinoline-2,6-diamine appears limited in the available literature, several research trends involving quinoline derivatives suggest potential directions for future investigations:

  • Development of more environmentally friendly synthesis methods, including microwave-assisted reactions, solvent-free conditions, and the use of recyclable catalysts

  • Exploration of biological activities, particularly in antimicrobial and anticancer research

  • Application in the development of novel materials with specialized properties

  • Investigation as building blocks for more complex molecular systems with targeted functionalities

The bifunctional nature of Quinoline-2,6-diamine, with amino groups at positions 2 and 6, provides unique opportunities for derivatization and application in various research fields.

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